molecular formula C15H12N4O3S2 B292476 N-(3-cyano-4,5-dimethyl-2-thienyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

N-(3-cyano-4,5-dimethyl-2-thienyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

Cat. No. B292476
M. Wt: 360.4 g/mol
InChI Key: AFEHSRIGVLHMLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-cyano-4,5-dimethyl-2-thienyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and material science.

Mechanism of Action

The mechanism of action of N-(3-cyano-4,5-dimethyl-2-thienyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is not fully understood. However, it has been proposed that this compound acts by inhibiting certain enzymes or receptors in the body, leading to the desired therapeutic effects.
Biochemical and Physiological Effects:
N-(3-cyano-4,5-dimethyl-2-thienyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has been shown to have various biochemical and physiological effects. In cancer treatment, it has been found to induce apoptosis (programmed cell death) in cancer cells and inhibit their growth. In diabetes treatment, it has been shown to regulate blood sugar levels and improve insulin sensitivity. In Alzheimer's disease treatment, it has been found to reduce the accumulation of beta-amyloid plaques in the brain.

Advantages and Limitations for Lab Experiments

The advantages of using N-(3-cyano-4,5-dimethyl-2-thienyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide in lab experiments include its high potency, low toxicity, and ease of synthesis. However, its limitations include its limited solubility in water and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on N-(3-cyano-4,5-dimethyl-2-thienyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide. These include:
1. Further studies on its mechanism of action to fully understand its therapeutic potential.
2. Development of new derivatives with improved solubility and potency.
3. Investigation of its potential applications in other fields such as material science and environmental science.
4. Clinical trials to evaluate its safety and efficacy in humans.
5. Exploration of its potential as a lead compound for the development of new drugs for various diseases.
Conclusion:
In conclusion, N-(3-cyano-4,5-dimethyl-2-thienyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a chemical compound with promising applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and develop new derivatives with improved properties.

Synthesis Methods

The synthesis of N-(3-cyano-4,5-dimethyl-2-thienyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide involves the condensation of 2-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-5-(2-furyl)-1,3,4-oxadiazole with 3-cyano-4,5-dimethylthiophene-2-carboxylic acid chloride. The reaction takes place in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified using column chromatography.

Scientific Research Applications

N-(3-cyano-4,5-dimethyl-2-thienyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has been extensively studied for its potential applications in various fields of scientific research. In medicine, this compound has shown promising results in the treatment of cancer, diabetes, and Alzheimer's disease. In agriculture, it has been found to have insecticidal and fungicidal properties. In material science, it has been used as a building block for the synthesis of novel materials with unique properties.

properties

Molecular Formula

C15H12N4O3S2

Molecular Weight

360.4 g/mol

IUPAC Name

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C15H12N4O3S2/c1-8-9(2)24-14(10(8)6-16)17-12(20)7-23-15-19-18-13(22-15)11-4-3-5-21-11/h3-5H,7H2,1-2H3,(H,17,20)

InChI Key

AFEHSRIGVLHMLA-UHFFFAOYSA-N

SMILES

CC1=C(SC(=C1C#N)NC(=O)CSC2=NN=C(O2)C3=CC=CO3)C

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)CSC2=NN=C(O2)C3=CC=CO3)C

Origin of Product

United States

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